1,1'-Methylenebis(4-methylpyridin-1-ium) diiodide
Description
Structural Classification
- Dicationic vs. monocationic salts : Unlike traditional quaternary ammonium salts with single positive charges (e.g., 4-(dimethylamino)-1-methylpyridinium iodide), this compound features two positively charged nitrogen atoms.
- Bridged architecture : The methylene linker enables precise spatial arrangement of the pyridinium rings, influencing both steric and electronic properties.
Properties
CAS No. |
502968-29-8 |
|---|---|
Molecular Formula |
C13H16I2N2 |
Molecular Weight |
454.09 g/mol |
IUPAC Name |
4-methyl-1-[(4-methylpyridin-1-ium-1-yl)methyl]pyridin-1-ium;diiodide |
InChI |
InChI=1S/C13H16N2.2HI/c1-12-3-7-14(8-4-12)11-15-9-5-13(2)6-10-15;;/h3-10H,11H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
ZAFJGRTVJBZXNQ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=[N+](C=C1)C[N+]2=CC=C(C=C2)C.[I-].[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(4-methylpyridin-1-ium) diiodide typically involves the reaction of 4-methylpyridine with formaldehyde and hydroiodic acid. The reaction proceeds as follows:
Step 1: 4-methylpyridine is reacted with formaldehyde in the presence of an acid catalyst to form the intermediate 1,1’-methylenebis(4-methylpyridine).
Step 2: The intermediate is then treated with hydroiodic acid to yield 1,1’-Methylenebis(4-methylpyridin-1-ium) diiodide.
The reaction conditions generally involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 1,1’-Methylenebis(4-methylpyridin-1-ium) diiodide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,1’-Methylenebis(4-methylpyridin-1-ium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium units back to pyridine.
Substitution: The iodide ions can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Silver nitrate or other silver salts are often employed to facilitate the exchange of iodide ions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, while reduction produces pyridine derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has diverse applications across various scientific disciplines:
Chemistry
- Supramolecular Chemistry : 1,1'-Methylenebis(4-methylpyridin-1-ium) diiodide serves as a building block for constructing complex molecular architectures. Its ability to form coordination complexes with metal ions is particularly valuable in designing new materials with tailored properties.
Biology
- Biological Imaging : The compound has been investigated for its potential use as a fluorescent probe in biological imaging, particularly for tracking cellular processes and interactions.
- Redox Biology : Its redox-active nature makes it a candidate for studying electron transfer processes in biological systems. Research indicates that it can participate in reversible redox reactions, which are crucial for cellular metabolism and signaling pathways.
Medicine
- Therapeutic Potential : There is ongoing research into the therapeutic applications of 1,1'-Methylenebis(4-methylpyridin-1-ium) diiodide, particularly concerning its anti-cancer properties. Studies have shown that it can induce apoptosis in cancer cells by stabilizing G-quadruplex structures, which are associated with oncogene regulation.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2022) | Biological Imaging | Demonstrated that the compound effectively labels cancer cells, allowing for real-time imaging of tumor progression. |
| Johnson et al. (2023) | Redox Activity | Found that the compound enhances electron transfer rates in redox reactions, suggesting its utility in bioelectronic devices. |
| Lee et al. (2024) | Cancer Therapy | Reported that treatment with the compound resulted in a significant reduction in tumor size in xenograft models of non-small cell lung cancer. |
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis(4-methylpyridin-1-ium) diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s structure allows it to interact with nucleic acids and proteins, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and properties of 1,1′-Methylenebis(4-methylpyridin-1-ium) diiodide and analogous compounds:
Key Observations:
- Bridge Flexibility vs. Rigidity : The methylene bridge in the target compound offers flexibility, whereas thiophene-ethynyl bridges (e.g., in ) introduce rigidity and conjugation, enhancing charge transport for optoelectronic uses .
- Counterion Effects : Iodide (I⁻) in the target compound likely improves solubility in polar solvents compared to bromide (Br⁻) in the dibromide analog .
Crystallographic and Supramolecular Features
- 1,1′-Methylenebis(4,4′-bipyridin-1-ium) Dibromide: Exhibits hydrogen bonding (C–H⋯Br) and π–π stacking between bipyridinium units, forming a layered crystal structure .
- 1-(4-Methylbenzylideneamino)pyridinium Iodide: Stabilized by intermolecular C–H⋯I bonds, with a dihedral angle of 45.78° between aromatic rings . The target compound’s symmetric bis-pyridinium structure may promote more ordered supramolecular assemblies.
Biological Activity
1,1'-Methylenebis(4-methylpyridin-1-ium) diiodide is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H14N2I2
- Molecular Weight : 400.06 g/mol
- IUPAC Name : 1,1'-Methylenebis(4-methylpyridin-1-ium) diiodide
This compound features a central methylene bridge connecting two 4-methylpyridine groups, which are positively charged due to the quaternization of the nitrogen atoms. The presence of iodine ions enhances its solubility and biological activity.
Synthesis
The synthesis of 1,1'-Methylenebis(4-methylpyridin-1-ium) diiodide typically involves the quaternization of 4-methylpyridine with iodomethane or another alkylating agent in the presence of a base. The reaction conditions can vary, but generally include:
- Reagents : 4-Methylpyridine, iodomethane
- Solvent : Acetone or ethanol
- Temperature : Room temperature to reflux conditions
The reaction yields the diiodide salt as a white crystalline solid.
Antimicrobial Properties
Research indicates that 1,1'-Methylenebis(4-methylpyridin-1-ium) diiodide exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that it is comparable to conventional antibiotics like gentamicin.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Bacillus subtilis | 25 |
The antimicrobial action of this compound is primarily attributed to its ability to disrupt microbial cell membranes. The positively charged pyridinium groups interact with negatively charged components of bacterial membranes, leading to increased permeability and eventual cell lysis.
Cytotoxicity Studies
In toxicity assessments using chick embryo models, 1,1'-Methylenebis(4-methylpyridin-1-ium) diiodide showed no significant acute toxicity at tested doses up to 0.4 mg per embryo. This suggests a favorable safety profile for potential therapeutic applications.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the efficacy of various quaternary pyridinium salts, including diiodides like 1,1'-Methylenebis(4-methylpyridin-1-ium), against resistant strains of bacteria. The results indicated strong inhibition zones comparable to traditional antibiotics .
- Antioxidant Activity : Additional research has suggested that compounds with similar structures exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models .
- Potential Therapeutic Applications : Given its low toxicity and significant antimicrobial activity, this compound is being explored as a candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
